N-(2-(4-fluorophenoxy)ethyl)-2-(thiophen-2-yl)acetamide
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Description
N-(2-(4-fluorophenoxy)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C14H14FNO2S and its molecular weight is 279.33. The purity is usually 95%.
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Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C14H14FNO2S, with a molecular weight of 279.33 g/mol. The compound features a fluorinated phenoxy group and a thiophene moiety, which are known to influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H14FNO2S |
Molecular Weight | 279.33 g/mol |
CAS Number | 1100231-95-5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Fluorophenoxy Group : Achieved through nucleophilic aromatic substitution.
- Synthesis of the Thiophene Component : Often involves cyclization reactions under varied conditions.
- Amidation Reaction : The final step involves coupling the thiophene and fluorophenoxy components to form the acetamide bond.
This multi-step synthesis allows for the introduction of various substituents that can modify the compound's biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown effective inhibition against various pathogens:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating high potency .
- The compound's ability to inhibit biofilm formation was notably superior compared to traditional antibiotics like Ciprofloxacin, suggesting its potential as an antimicrobial agent with enhanced efficacy .
Antiviral Potential
The antiviral properties of compounds containing thiophene and fluorinated phenoxy groups have been explored in various studies. While specific data on this compound is limited, similar structures have demonstrated activity against viral targets:
- For example, thiazolidinone derivatives showed significant inhibitory effects on viral RNA polymerases, with IC50 values indicating strong antiviral activity .
Case Studies
- In Vitro Studies : A study evaluating derivatives of thiophene-based compounds found that modifications at specific positions significantly enhanced their biological activity against bacterial strains, which may be applicable to this compound .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the phenoxy group can dramatically alter the binding affinity and biological efficacy of related compounds, underscoring the importance of structural optimization in drug development .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c15-11-3-5-12(6-4-11)18-8-7-16-14(17)10-13-2-1-9-19-13/h1-6,9H,7-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPZUCZMNOMSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.